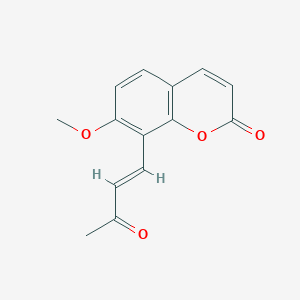

Osthenone

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-8-[(E)-3-oxobut-1-enyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)3-6-11-12(17-2)7-4-10-5-8-13(16)18-14(10)11/h3-8H,1-2H3/b6-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFVAKUIMOKUQL-ZZXKWVIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Osthenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical structure, properties, and biological significance of Osthenol. Designed for professionals in research and drug development, this document delves into the molecular architecture, spectroscopic characterization, synthesis, and therapeutic potential of this noteworthy natural compound.

Introduction: Unraveling the Identity of Osthenol

Osthenol is a naturally occurring prenylated coumarin, a class of organic compounds characterized by a benzopyran-2-one core structure.[1][2] It is biosynthetically derived from umbelliferone, a widespread natural product, through the addition of a prenyl group at the C8 position.[1][3] While the name "Osthenone" is occasionally encountered, it is crucial to note that the predominant and scientifically recognized nomenclature for this compound is Osthenol . The former may represent a typographical error, a less common synonym, or potentially a related oxidized metabolite, though literature supporting a distinct, well-characterized "this compound" is sparse. This guide will focus on the extensively studied and validated chemical entity, Osthenol.

Osthenol has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antifungal and potential anti-inflammatory properties.[1][4] Its presence in various plant species, such as those from the Angelica and Citrus genera, underscores its role as a plant metabolite and a promising candidate for further investigation in drug discovery.[1][5]

Molecular Structure and Chemical Properties

A thorough understanding of Osthenol's chemical structure is fundamental to appreciating its reactivity and biological function.

Systematic Nomenclature and Molecular Formula

-

IUPAC Name: 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one[1]

-

Synonyms: 7-hydroxy-8-prenylcoumarin, 8-prenylumbelliferone, Ostenol[1][2]

-

CAS Number: 484-14-0[1]

-

Molecular Formula: C₁₄H₁₄O₃[1]

-

Molecular Weight: 230.26 g/mol [1]

Core Structural Features

The chemical architecture of Osthenol is defined by three key components:

-

Coumarin Nucleus: A bicyclic aromatic lactone (benzopyran-2-one) forms the rigid core of the molecule.

-

Hydroxyl Group: A phenolic hydroxyl group at the C7 position is a critical determinant of its chemical properties, including its acidity and potential for hydrogen bonding.

-

Prenyl Group: A 3-methylbut-2-enyl substituent attached to the C8 position is a lipophilic side chain that significantly influences its biological activity and membrane permeability.

Figure 1: 2D Chemical Structure of Osthenol with atom numbering.

Physicochemical Properties

A summary of key physicochemical properties of Osthenol is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Melting Point | 124-125 °C | [1] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Spectroscopic Characterization

The definitive identification and structural elucidation of Osthenol rely on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise connectivity of atoms in Osthenol.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the coumarin core, the vinyl and methyl protons of the prenyl group, and the phenolic hydroxyl proton. The coupling patterns between adjacent protons provide crucial information about their spatial relationships.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the 14 carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the prenyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of Osthenol, further confirming its structure.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₄O₃).

-

Fragmentation Pattern: Under electron ionization (EI), Osthenol will undergo characteristic fragmentation, primarily involving the loss of the prenyl side chain, which can be observed in the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the Osthenol molecule.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the phenolic hydroxyl group.

-

C=O Stretching: A strong, sharp absorption band around 1700-1740 cm⁻¹ corresponds to the carbonyl group of the lactone ring.

-

C=C Stretching: Absorptions in the 1500-1650 cm⁻¹ region are characteristic of the aromatic and vinyl C=C double bonds.

Synthesis and Isolation

The availability of pure Osthenol for research and development is dependent on efficient synthesis and isolation methodologies.

Chemical Synthesis

A common synthetic route to Osthenol involves the Pechmann condensation to form the coumarin core, followed by prenylation.

Figure 2: Generalized workflow for the chemical synthesis of Osthenol.

Experimental Protocol: Prenylation of Umbelliferone (Illustrative)

-

Dissolution: Dissolve 7-hydroxy-4-methylumbelliferone in a suitable aprotic solvent (e.g., acetone, DMF).

-

Base Addition: Add a weak base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group.

-

Prenylating Agent: Slowly add prenyl bromide to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Osthenol.

Disclaimer: This is an illustrative protocol and may require optimization based on specific laboratory conditions and scale.

Isolation from Natural Sources

Osthenol can be isolated from various plant materials. The general procedure involves extraction followed by chromatographic separation.

Experimental Protocol: Isolation from Plant Material (General)

-

Extraction: Macerate the dried and powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate it under vacuum to yield a crude extract.

-

Solvent Partitioning: Perform liquid-liquid partitioning of the crude extract between immiscible solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and water) to fractionate the components.

-

Chromatographic Separation: Subject the fraction enriched with Osthenol to column chromatography over silica gel or Sephadex LH-20.

-

Purification: Further purify the isolated fractions using preparative high-performance liquid chromatography (HPLC) to obtain pure Osthenol.

-

Structure Confirmation: Confirm the identity and purity of the isolated Osthenol using spectroscopic methods (NMR, MS, IR).

Biological Activities and Therapeutic Potential

Osthenol exhibits a range of biological activities that are of interest to the drug development community.

| Biological Activity | Description | Potential Therapeutic Application |

| Antifungal | Demonstrates inhibitory activity against various fungal strains.[1] | Development of new antifungal agents. |

| Anti-inflammatory | May modulate inflammatory pathways. | Treatment of inflammatory disorders. |

| Antioxidant | Exhibits free radical scavenging properties. | Management of oxidative stress-related diseases. |

| Cytotoxic | Shows cytotoxic effects against certain cancer cell lines in vitro. | Potential as an anticancer agent, requiring further investigation. |

The therapeutic potential of Osthenol is an active area of research. Its ability to modulate multiple biological pathways makes it a compelling lead compound for the development of novel therapeutics. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile.

Conclusion

Osthenol is a well-characterized prenylated coumarin with a defined chemical structure and a spectrum of interesting biological activities. This guide has provided a comprehensive technical overview of its molecular features, spectroscopic signature, and methods for its synthesis and isolation. As research into natural products continues to expand, Osthenol stands out as a molecule with significant potential for further investigation and development in the pharmaceutical and life sciences industries.

References

-

PubChem. (n.d.). Osthenol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Osthenol (FDB012404). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of osthenol (a) and osthole (b). Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Osthenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Coumarin (2H-chromen-2-one) (left) and osthenol (right). Retrieved from [Link]

-

NIH. (n.d.). Osthole: an overview of its sources, biological activities, and modification development. Retrieved from [Link]

Sources

- 1. Osthenol | C14H14O3 | CID 5320318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery | MDPI [mdpi.com]

- 5. Showing Compound Osthenol (FDB012404) - FooDB [foodb.ca]

Osthenone: A Practical Guide to Natural Sources, Isolation, and Characterization

An In-Depth Technical Guide for Drug Development Professionals, Researchers, and Scientists

This guide provides a comprehensive technical overview of osthenone, a prenylated coumarin of significant interest in natural product chemistry and drug discovery. We will delve into its primary botanical sources and present a detailed, field-proven methodology for its extraction, isolation, and purification. This document is structured to provide not only procedural steps but also the underlying scientific rationale, ensuring that researchers can adapt and validate these methods for their specific applications.

Introduction: The Significance of this compound

This compound is a naturally occurring coumarin, a class of benzopyrone secondary metabolites widespread in the plant kingdom. Its structure, featuring a coumarin core with a prenyl-derived side chain, places it in a category of compounds known for a diverse range of biological activities. The exploration of compounds like this compound is driven by the continuous search for novel therapeutic agents with unique mechanisms of action. Understanding its natural distribution and mastering its isolation are the foundational steps for any subsequent pharmacological investigation, from initial bioassays to preclinical development.

Part 1: Principal Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae (carrot or parsley family) and Rutaceae (citrus or rue family). While its direct isolation is not as frequently documented as its close chemical relatives, osthole and osthenol, phytochemical analyses of these plants confirm its presence.

The most promising sources for this compound isolation are species within the following genera:

-

Prangos (Apiaceae): Species such as Prangos ferulacea and Prangos platychlaena are exceptionally rich sources of coumarins.[1][2][3] These plants have been used in traditional medicine, and modern studies confirm the presence of a diverse array of coumarin derivatives, making them a prime target for this compound isolation.[4][5]

-

Angelica (Apiaceae): The roots of various Angelica species, including Angelica archangelica (Garden Angelica) and Angelica pubescens, are well-documented sources of bioactive coumarins like osthole and osthenol.[6] Given the shared biosynthetic pathways, these species are highly likely to contain this compound.

-

Ferulago (Apiaceae): This genus is another member of the Apiaceae family known for producing a variety of coumarins and essential oils, representing a potential source for this compound discovery.[7][8][9][10]

-

Chloroxylon and Citrus (Rutaceae): The Rutaceae family, particularly species like Chloroxylon swietenia (East Indian Satinwood) and various Citrus species, are known to produce coumarins.[2][11][12] While flavonoids are often the focus of Citrus research, the presence of coumarins makes them a secondary target for exploration.[10][13]

For the purposes of developing a robust isolation strategy, the genera Prangos and Angelica represent the most validated and promising starting materials.

Part 2: The Logic of Isolation: A General Workflow

The journey from raw plant material to a purified, characterized compound follows a systematic and logical progression. Each stage is designed to enrich the concentration of the target molecule by exploiting its unique physicochemical properties, primarily its polarity.

Caption: General workflow for natural product isolation.

The process begins with a non-targeted extraction to pull a broad range of compounds from the plant matrix. Subsequent chromatographic steps are then employed to systematically separate the complex mixture, progressively isolating the compound of interest.

Part 3: A Field-Proven Protocol for this compound Isolation

Justification for Method Adaptation: While a specific, published protocol for this compound is not widely available, a robust and validated method exists for the isolation of its close structural analog, osthole , from the roots of Angelica archangelica.[6] this compound and osthole share the same coumarin backbone and a C8-position prenyl-derived side chain. Their polarities are very similar, meaning their behavior during extraction and chromatography will be nearly identical. Therefore, the following protocol is adapted from this proven methodology, with explanations for each step.

Step 1: Plant Material Preparation and Extraction

The initial goal is to efficiently extract the lipophilic coumarins from the dried plant matrix while leaving behind highly polar compounds like sugars and proteins.

-

Protocol:

-

Obtain dried roots of Angelica archangelica or Prangos ferulacea.

-

Grind the plant material into a coarse powder (approx. 20-40 mesh) to increase the surface area for solvent penetration.

-

Accurately weigh approximately 400 g of the powdered material.

-

Place the powder into a cellulose thimble and load it into a Soxhlet apparatus.

-

Perform a sequential extraction, first with n-hexane (a non-polar solvent) for approximately 24 hours or until the solvent runs clear.[6] This step is critical as it selectively extracts non-polar compounds, including the target coumarins.

-

Concentrate the n-hexane extract under reduced pressure using a rotary evaporator at 40-45°C to yield the crude hexane extract.

-

-

Causality:

-

Why sequential extraction? Starting with a non-polar solvent like n-hexane is a deliberate choice. It efficiently solubilizes lipids, waxes, and the target coumarins, which are relatively non-polar. This leaves more polar compounds behind, simplifying the initial extract.

-

Why Soxhlet? This method ensures that the plant material is continuously washed with fresh, hot solvent, leading to a highly efficient and exhaustive extraction compared to simpler methods like maceration.[14]

-

Step 2: Primary Fractionation via Vacuum Liquid Chromatography (VLC)

VLC is a rapid, low-pressure column chromatography technique used to perform a preliminary separation of the crude extract into several fractions of increasing polarity.

-

Protocol:

-

Prepare a VLC column by dry-packing a sintered glass funnel (e.g., 10 cm diameter) with silica gel 60H (approx. 200 g).

-

Dissolve a portion of the crude hexane extract (e.g., 10 g) in a minimal amount of dichloromethane (DCM).

-

Adsorb this solution onto a small amount of silica gel (~20 g) and dry it to a free-flowing powder.

-

Carefully layer the dried sample onto the top of the VLC column.

-

Elute the column sequentially with a solvent system of increasing polarity.[6] Start with 100% n-hexane, followed by gradients of ethyl acetate (EtOAc) in n-hexane (e.g., 5%, 10%, 20%, 40%, 60%, 80%, 100% EtOAc), and finally finish with methanol (MeOH).

-

Collect fractions (e.g., 250 mL each) and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles. This compound is expected to elute in the mid-polarity fractions (e.g., 15-30% EtOAc in n-hexane).

-

-

Causality:

-

Why Silica Gel? Silica gel is a polar stationary phase. Non-polar compounds (like those in the early n-hexane fractions) will have weak interactions and elute first. As the mobile phase polarity is increased with ethyl acetate, it competes more effectively for the stationary phase, eluting compounds of progressively higher polarity.

-

Why VLC? It is a fast and efficient way to handle large amounts of crude extract, making it ideal for an initial cleanup and fractionation step before higher-resolution techniques.

-

Step 3: Final Purification via Preparative Thin Layer Chromatography (PTLC)

PTLC is a high-resolution technique used to isolate the final pure compound from the enriched, semi-pure VLC fractions.

-

Protocol:

-

Select the combined VLC fraction that shows the highest concentration of the target compound (identified by a characteristic spot on analytical TLC, often visualized under UV light at 254 nm or 366 nm).

-

Dissolve the fraction in a minimal volume of a suitable solvent (e.g., DCM or acetone).

-

Apply the solution as a narrow band across the origin of a silica gel PTLC plate (e.g., 20x20 cm, 1mm thickness).

-

Develop the plate in a pre-saturated chromatography tank using an optimized mobile phase, such as 20% Ethyl Acetate in n-hexane .[6]

-

After development, visualize the separated bands under UV light.

-

Carefully scrape the silica gel band corresponding to this compound into a clean flask.

-

Elute the compound from the silica by washing it multiple times with a polar solvent like ethyl acetate or methanol.

-

Filter the solution to remove the silica gel and evaporate the solvent to yield the purified this compound.

-

Caption: Detailed chromatographic purification workflow.

Part 4: Identification and Structural Characterization

Once isolated, the compound's identity as this compound must be unequivocally confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques, each providing a unique piece of structural evidence.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the isolated compound.

-

Methodology: A reverse-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile or methanol in water. The sample is injected, and a single, sharp peak at a specific retention time indicates high purity. Purity is calculated based on the peak area percentage at a detection wavelength suitable for coumarins (e.g., ~320 nm).

Spectroscopic Analysis

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

-

Expected Data: For this compound (C₁₅H₁₆O₄), the expected molecular weight is 260.10 g/mol . In electrospray ionization (ESI-MS), one would expect to see a prominent ion at m/z 261 [M+H]⁺ in positive mode or 259 [M-H]⁻ in negative mode. Fragmentation would likely involve the cleavage of the side chain, a characteristic pattern for such compounds.[13][15][16]

-

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.

-

Expected Data: The IR spectrum of this compound should display characteristic absorption bands:

-

~1720-1740 cm⁻¹: A strong C=O stretch from the α,β-unsaturated lactone of the coumarin ring.[17][18]

-

~1710 cm⁻¹: A strong C=O stretch from the ketone on the side chain.[17]

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations from the aromatic ring.[19]

-

~1250-1050 cm⁻¹: C-O stretching vibrations from the ether and lactone groups.[19]

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework.

-

¹H NMR: Reveals the number and environment of all protons. Expected signals would include:

-

¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the presence of 15 carbons and their types (e.g., carbonyls, aromatic, aliphatic).

-

Part 5: Data Summary and Concluding Remarks

The successful isolation of this compound relies on a systematic application of extraction and chromatographic principles. The following table provides benchmark data based on the isolation of the related compound, osthole, which serves as a realistic target for researchers.

| Parameter | Method | Details | Expected Outcome (Benchmark) | Reference |

| Plant Source | Angelica archangelica | Dried Roots | N/A | [6] |

| Extraction | Soxhlet | n-hexane solvent | ~2.6% (w/w) crude extract yield | [6] |

| Purification | VLC followed by PTLC | Silica gel stationary phase | ~203 mg pure osthole from 10 g crude extract | [6] |

| Final Purity | HPLC-UV | Reverse-phase C18 | >95% | [6] |

This guide outlines a robust and scientifically sound pathway for the isolation and characterization of this compound from its natural sources. By adapting a validated protocol for a closely related molecule, this work provides a reliable starting point for researchers. The causality-driven explanations for each step empower scientists to not only replicate the procedure but also to troubleshoot and optimize it for their specific laboratory context and plant materials. The successful purification of this compound is the critical first step toward unlocking its full therapeutic potential.

References

-

Rahman, J. K., Jaff, D. M., & Dastan, D. (2020a). Prangos platychlaena Boiss essential oils: A novel study on its toxicity, antibacterial activity and chemical compositions effect on burn rats. Iraqi Journal of Agricultural Sciences, 51(1), 519-529. [Link]

-

Rahman, J. K., Jaff, D. M., Ahamad, J., & Hussain, F. H. S. (2021). Prangos platychlaena: State of the Art from Ethnopharmacology, Phytochemical, Toxicological and Pharmacological Perspective. Eurasian Journal of Science and Engineering, 7(2), 21-29. [Link]

-

Chauhan, P. K., et al. (2011). Isolation and Characterization of Flavonoids from Chloroxylon Swietenia. Journal of Chemical and Pharmaceutical Research, 3(3), 805-813. [Link]

-

Gholamzadeh, S., et al. (2024). Biological Activities and Chemical Compositions of Prangos platychlaena Boiss. Essential Oil and Fractions, Multivariate Statistical Analyses. ACS Omega. [Link]

-

Shokoohinia, Y., et al. (2014). Antiviral and cytotoxic evaluation of coumarins from Prangos ferulacea. Pharmaceutical Biology, 52(12), 1543-1549. [Link]

-

Gholamzadeh, S., et al. (2024). Biological Activities and Chemical Compositions of Prangos platychlaena Boiss. Essential Oil and Fractions, Multivariate Statistical Analyses. National Center for Biotechnology Information. [Link]

-

Mottaghipisheh, J., et al. (2020). The Prangos genus: a comprehensive review on traditional use, phytochemistry, and pharmacological activities. Phytochemistry Reviews, 19, 1449-1470. [Link]

-

Sajjadi, S. E., et al. (2016). The influence of the extraction mode on three coumarin compounds yield from Prangos ferulacea (L.) Lindl roots. ResearchGate. [Link]

-

Ahamad, J., et al. (2021). Phytochemical Screening of Different Parts of Prangos Platychlaena Boiss by Liquid-Chromatography Tandem Mass Spectrometry (LC-MS/MS). ResearchGate. [Link]

-

Shokoohinia, Y., Sajjadi, S.E., Gholamzadeh, S., Fattahi, A., & Behbahani, M. (2014). Antiviral and cytotoxic evaluation of coumarins from Prangos ferulacea. Taylor & Francis Online. [Link]

-

Cho, P. J., et al. (2018). Characterization of CYPs and UGTs Involved in Human Liver Microsomal Metabolism of Osthenol. ResearchGate. [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Asghari, B., et al. (2020). The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology. Evidence-Based Complementary and Alternative Medicine. [Link]

-

Asghari, B., et al. (2020). Chemical compounds isolated from the Ferulago genus. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved January 13, 2026. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Kılıç, C. S., et al. (2010). Essential Oil Composition of Four Endemic Ferulago Species Growing in Turkey. Natural Product Communications. [Link]

-

Alloush, M., et al. (2015). Coumarins from the Roots of Angelica archangelica and Antibacterial Activity Against Methicillin Resistant Staphylococcus aureus. LJMU Research Online. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved January 13, 2026. [Link]

-

Başer, K. H. C., et al. (2002). Ferulagone: a new monoterpene ester from Ferulago thirkeana essential oil. Planta Medica, 68(6), 564-567. [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Sefidkon, F., et al. (2014). Chemical composition, antioxidant and antibacterial activities of essential oils from Ferulago angulata. Journal of Ethnopharmacology, 158, 128-135. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Infrared Spectroscopy Handout. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. [Link]

-

Clark, J. (2015). Fragmentation patterns in mass spectra. Chemguide. [Link]

-

Vu, D. H., & Brodbelt, J. S. (2017). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1563–1575. [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. [Link]

-

NIST. (n.d.). Ethanone, 1-(2-methylphenyl)-. In NIST Chemistry WebBook. Retrieved January 13, 2026. [Link]

-

Azwanida, N. N. (2015). A Review on the Extraction Methods Use in Medicinal Plants, Principle, Strength and Limitation. Medicinal & Aromatic Plants, 4(3). [Link]

Sources

- 1. eajse.tiu.edu.iq [eajse.tiu.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. eajse.tiu.edu.iq [eajse.tiu.edu.iq]

- 5. Chemical constituents in the essential oil of the endemic plant Prangos platychlaena from the Lakes Region (Türkiye) | Turkish Journal of Agriculture - Food Science and Technology [agrifoodscience.com]

- 6. Ethanone, 1-(2-methylphenyl)- [webbook.nist.gov]

- 7. The Genus Ferulago: A Review on Ethnopharmacology, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ferulagone: a new monoterpene ester from Ferulago thirkeana essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical composition, antioxidant and antibacterial activities of essential oils from Ferulago angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. www1.udel.edu [www1.udel.edu]

- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

A Technical Guide to the Biosynthesis of Osthenone in Angelica pubescens

Abstract: This technical guide provides an in-depth exploration of the biosynthetic pathway of osthenone, a significant prenylated coumarin found in the medicinal plant Angelica pubescens. This compound and related coumarins are of high interest to the pharmaceutical industry due to their diverse pharmacological activities.[1][2] This document synthesizes current knowledge, elucidating the intricate network of enzymatic reactions from primary metabolites to the final complex structure of this compound. We will dissect the foundational phenylpropanoid pathway, the critical prenylation steps, and the precursor-feeding pathways (MVA and MEP). Furthermore, this guide details robust experimental methodologies for pathway elucidation, including transcriptomic analysis and enzyme functional characterization, aimed at researchers, scientists, and drug development professionals seeking to harness this pathway for metabolic engineering and synthetic biology applications.

Introduction: The Significance of this compound and its Botanical Source

Angelica pubescens Maxim. f. biserrata Shan et Yuan, a member of the Apiaceae family, is a perennial herb with a long history of use in traditional Chinese medicine.[1] Its roots, known as "Du Huo," are rich in bioactive secondary metabolites, predominantly coumarins.[2][3] Among these, this compound (also known as osthole) is a major constituent, recognized for its anti-inflammatory, antioxidant, and antibacterial properties.[1][4] Understanding the precise biosynthetic machinery that produces this compound is paramount. It not only deepens our fundamental knowledge of plant biochemistry but also provides a molecular toolkit for enhancing its production through metabolic engineering or for reconstituting the pathway in microbial chassis for sustainable, industrial-scale synthesis.[5]

The biosynthesis of this compound is a multi-stage process that leverages several core plant metabolic pathways. It begins with the general phenylpropanoid pathway, which converts phenylalanine into the key intermediate p-coumaroyl-CoA.[6][7] This is followed by a series of modifications—hydroxylation, lactonization, and a crucial prenylation step—that build the characteristic coumarin scaffold and add the dimethylallyl group, respectively. The prenyl precursor itself is supplied by the well-established mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[8][9][10] This guide will illuminate each stage with a focus on the key enzymatic players and the logic behind the experimental approaches used to uncover them.

The Core Biosynthetic Route to this compound

The journey from primary metabolism to this compound can be divided into three major phases:

-

Formation of the Coumarin Backbone: Synthesis of umbelliferone via the phenylpropanoid pathway.

-

Supply of the Prenyl Donor: Generation of dimethylallyl pyrophosphate (DMAPP) via the MVA and MEP pathways.

-

Prenylation and Final Modification: The attachment of the prenyl group to the coumarin core to form osthenol, followed by methylation to yield this compound.

Phase I: Phenylpropanoid Pathway and Umbelliferone Formation

All coumarins originate from the amino acid L-phenylalanine.[11] The initial steps, collectively known as the general phenylpropanoid pathway, are among the most studied routes in plant secondary metabolism.[7][12]

-

Deamination of Phenylalanine: The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid. This is a critical entry point and a highly regulated step.[13]

-

Hydroxylation of Cinnamic Acid: Next, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase (CYP73 family), introduces a hydroxyl group at the C4 position of the aromatic ring, producing p-coumaric acid.[13]

-

CoA Ligation: 4-Coumarate-CoA Ligase (4CL) then activates p-coumaric acid by attaching a Coenzyme A molecule, forming the high-energy thioester, p-coumaroyl-CoA. This molecule is a major branch-point intermediate, leading to flavonoids, lignin, and coumarins.[12]

-

Ortho-Hydroxylation and Lactonization: The pivotal step directing intermediates towards coumarin biosynthesis is the ortho-hydroxylation (at the C2 position) of the phenyl ring.[14] This is catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , another P450 enzyme.[15] The resulting 2,4-dihydroxycinnamoyl-CoA is unstable and undergoes a spontaneous or enzyme-assisted trans/cis isomerization of the side chain, followed by intramolecular cyclization (lactonization) to form the stable coumarin ring structure of umbelliferone (7-hydroxycoumarin) .

Phase II: The Isoprenoid Precursor Pathways (MVA & MEP)

The characteristic C5 prenyl side chain of this compound is derived from Dimethylallyl pyrophosphate (DMAPP) . In plants, DMAPP and its isomer, Isopentenyl pyrophosphate (IPP) , are synthesized via two distinct, compartmentalized pathways.[16]

-

The Mevalonate (MVA) Pathway: Located in the cytoplasm and endoplasmic reticulum, this pathway starts from acetyl-CoA and proceeds through the key intermediate mevalonic acid.[10][17] It is traditionally associated with the synthesis of sesquiterpenes, triterpenes (like sterols), and dolichols.[10]

-

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids, beginning with the condensation of pyruvate and glyceraldehyde-3-phosphate.[8][9] It is the primary source for monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls and plastoquinone.[17]

While compartmentalized, there is evidence of metabolic "cross-talk," where intermediates can be exchanged between the cytosol and plastids.[9] The specific contribution of each pathway to the DMAPP pool used for coumarin prenylation in Angelica species is an active area of research, but both are considered potential sources.

Phase III: Prenylation and Methylation to this compound

This final phase involves the decoration of the umbelliferone scaffold.

-

Prenylation of Umbelliferone: A Prenyltransferase (PT) enzyme catalyzes the electrophilic addition of the dimethylallyl group from DMAPP to the electron-rich aromatic ring of umbelliferone. In Angelica sinensis, a related species, specific UbiA family prenyltransferases (AsPTs) have been identified that can convert umbelliferone to demethylsuberosin or osthenol .[15] Osthenol is the direct C-prenylated precursor to this compound.

-

Methylation of Osthenol: The final step is the methylation of the hydroxyl group on the coumarin ring of osthenol to form a methoxy group, yielding This compound . This reaction is catalyzed by an O-methyltransferase (OMT) , which typically uses S-adenosyl methionine (SAM) as the methyl donor. While specific OMTs for this reaction in A. pubescens are still under investigation, their role is well-established in the biosynthesis of other complex coumarins.

| Enzyme Class | Abbreviation | Core Function in Pathway | Gene Family/Type |

| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine -> Cinnamic Acid | Lyase |

| Cinnamate 4-Hydroxylase | C4H | Cinnamic Acid -> p-Coumaric Acid | Cytochrome P450 (CYP73) |

| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric Acid -> p-Coumaroyl-CoA | Ligase |

| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | Ortho-hydroxylation of p-Coumaroyl-CoA | Cytochrome P450 |

| Prenyltransferase | PT | Umbelliferone + DMAPP -> Osthenol | UbiA superfamily |

| O-Methyltransferase | OMT | Osthenol -> this compound | Methyltransferase |

| Table 1: Key enzyme classes involved in the this compound biosynthetic pathway. |

Regulation of the Biosynthetic Pathway

The production of this compound is not constitutive; it is tightly regulated at multiple levels. This regulation ensures that carbon and energy are allocated efficiently, often in response to developmental cues or environmental stress.

-

Transcriptional Regulation: The expression of biosynthetic genes is controlled by transcription factors (TFs). In Angelica species, TFs from the NAC and MYB families have been implicated in regulating coumarin and lignin biosynthesis, which often compete for the same phenylpropanoid precursors.[18][19] For instance, the overexpression of AdNAC20 in Angelica dahurica led to a decrease in total coumarin content, indicating its role as a negative regulator.[19]

-

Enzymatic Competition: Key intermediates, particularly p-coumaroyl-CoA and feruloyl-CoA, are branch points for multiple pathways. The flux of these intermediates into coumarin synthesis versus competing pathways like lignin or flavonoid synthesis is a critical control point.[18]

-

Elicitor Induction: Like many secondary metabolites, coumarin production can be induced by external stimuli (elicitors), such as wounding or pathogen attack, as part of the plant's defense response.[14][20] This suggests a complex signaling network that can activate the entire pathway.

Methodologies for Pathway Elucidation

Unraveling a complex biosynthetic pathway like that of this compound requires a multi-faceted approach combining genomics, biochemistry, and analytical chemistry. The following protocols represent a robust, self-validating workflow for identifying and characterizing the genes and enzymes involved.

Protocol 1: Transcriptome-Based Gene Discovery

Causality: The central hypothesis is that genes involved in this compound biosynthesis will be co-expressed and show higher transcript abundance in tissues and developmental stages where this compound accumulation is highest. Transcriptome sequencing (RNA-Seq) provides a snapshot of all expressed genes, allowing for powerful correlation-based analyses.

Methodology:

-

Plant Material Collection: Collect samples from different tissues of A. pubescens (e.g., roots, stems, leaves) and at different developmental stages. Roots are expected to be the primary site of accumulation.[21]

-

Metabolite Profiling: Quantify this compound and key precursor (e.g., umbelliferone) levels in each sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

RNA Extraction and Sequencing: Extract high-quality total RNA from each sample. Prepare cDNA libraries and perform high-throughput sequencing (e.g., using an Illumina platform).

-

Bioinformatic Analysis:

-

De novo Assembly & Annotation: Assemble the sequencing reads into transcripts and annotate them by comparing sequences against public databases (e.g., NCBI Nr, KEGG) to assign putative functions.

-

Differential Expression (DE) Analysis: Identify genes whose expression levels are significantly higher in high-osthenone-producing tissues compared to low-producing ones.

-

Weighted Gene Co-expression Network Analysis (WGCNA): Identify modules of highly co-regulated genes.[21] Search for modules whose "eigengene" expression profile strongly correlates with this compound accumulation. Candidate biosynthetic genes (P450s, PTs, OMTs) and regulatory TFs are expected to be found within these modules.

-

Protocol 2: In Vitro Enzyme Functional Validation

Causality: A gene's sequence homology provides a hypothesis about its function, but this must be confirmed biochemically. Heterologous expression allows for the production of a single, pure enzyme that can be tested against its putative substrate to validate its catalytic activity unequivocally.

Methodology:

-

Gene Cloning: Based on the transcriptomic data, select high-confidence candidate genes (e.g., a candidate prenyltransferase). Amplify the full-length coding sequence (CDS) from A. pubescens cDNA using PCR.

-

Heterologous Expression: Clone the CDS into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET for E. coli). Transform the vector into the expression host (e.g., Saccharomyces cerevisiae).

-

Microsome or Recombinant Protein Isolation: Grow the transformed yeast culture and induce protein expression. Isolate the microsomal fraction (for membrane-bound enzymes like P450s and many PTs) or purify the recombinant protein if it is soluble.

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing the isolated enzyme (e.g., yeast microsomes), the putative substrates (e.g., umbelliferone and DMAPP), and necessary co-factors (e.g., Mg²⁺, buffer).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

-

Include negative controls (e.g., microsomes from yeast transformed with an empty vector) to ensure the observed activity is due to the candidate enzyme.

-

-

Product Identification: Stop the reaction, extract the products with an organic solvent (e.g., ethyl acetate), and analyze the extract by HPLC or LC-MS. Compare the retention time and mass spectrum of the product with an authentic standard of the expected product (e.g., osthenol).[15][22]

Conclusion and Future Outlook

The biosynthesis of this compound in Angelica pubescens is a sophisticated process rooted in the general phenylpropanoid pathway and intricately decorated by specialized enzymes like cytochrome P450s, prenyltransferases, and methyltransferases. The elucidation of this pathway is an ongoing effort that holds significant promise. By integrating metabolomics, transcriptomics, and rigorous biochemical validation, researchers can identify the complete set of genes required for this compound production. This knowledge is the cornerstone for future work in metabolic engineering to create high-yielding A. pubescens cultivars or to transfer the entire pathway to microbial hosts like Saccharomyces cerevisiae or Escherichia coli. Such synthetic biology approaches could provide a sustainable, scalable, and cost-effective source of this compound and its derivatives, paving the way for the development of next-generation therapeutics.[5]

References

-

Simple coumarin biosynthesis in Angelica sinensis. (a) Bar plots of... - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Chen, Y., et al. (2023). Transcriptome analysis provides insights into coumarin biosynthesis in the medicinal plant Angelica dahurica cv. Yubaizhi. PubMed. Retrieved January 13, 2026, from [Link]

-

Bourgaud, F., et al. (2006). Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes. ResearchGate. Retrieved January 13, 2026, from [Link]

-

AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana. (2022). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana. (2022). PubMed. Retrieved January 13, 2026, from [Link]

-

Metabolism of coumarin by human P450s: a molecular modelling study. (2006). PubMed. Retrieved January 13, 2026, from [Link]

-

Coumarins and furanocoumarins isolated from Angelica dahurica. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Coumarins and P450s, Studies Reported to-Date. (2019). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

Mevalonate (MVA) and methylerythritol phosphate (MEP) pathways... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants. (2018). Frontiers. Retrieved January 13, 2026, from [Link]

-

Metabolism of coumarin by human P450s: A molecular modelling study. (2005). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis. (2017). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

Methylerythritol phosphate (MEP) and mevalonate (MVA) biosynthetic... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants. (2021). Frontiers. Retrieved January 13, 2026, from [Link]

-

Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants. (2006). PMC - NIH. Retrieved January 13, 2026, from [Link]

-

Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors. (2021). Frontiers. Retrieved January 13, 2026, from [Link]

-

Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis. (2014). NIH. Retrieved January 13, 2026, from [Link]

-

Schematic representation of the phenylpropanoid pathway derived from... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. (2021). MDPI. Retrieved January 13, 2026, from [Link]

-

The chemical compositions of Angelica pubescens oil and its prevention of UV-B radiation-induced cutaneous photoaging. (2022). CABI Digital Library. Retrieved January 13, 2026, from [Link]

-

Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis. (2024). PubMed. Retrieved January 13, 2026, from [Link]

-

The phenylpropanoid pathway in Arabidopsis. (2008). PubMed. Retrieved January 13, 2026, from [Link]

-

(PDF) Biosynthesis, Characterization, and Evaluation of Biological Activities of Silver and Gold Nanoparticles Mediated by the Roots of Chinese Herbal Angelica pubescens Maxim. (2017). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Studies on Chemical Constituents of Radix Angelicae pubescentis. (2023). EDP Sciences. Retrieved January 13, 2026, from [Link]

-

Regulation and metabolic engineering of tanshinone biosynthesis. (2015). RSC Publishing. Retrieved January 13, 2026, from [Link]

-

Harnessing plant biosynthesis for the development of next-generation therapeutics. (2022). PLOS Biology. Retrieved January 13, 2026, from [Link]

-

Regulation of the biosynthesis of steroidogenic enzymes. (1987). PubMed - NIH. Retrieved January 13, 2026, from [Link]

-

Biochemistry and regulation of aurone biosynthesis. (2022). PubMed. Retrieved January 13, 2026, from [Link]

-

[Studies on chemical constituents of the roots of Angelica pubescens]. (n.d.). Request PDF. Retrieved January 13, 2026, from [Link]

Sources

- 1. Studies on Chemical Constituents of Radix Angelicae pubescentis | E3S Web of Conferences [e3s-conferences.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Harnessing plant biosynthesis for the development of next-generation therapeutics | PLOS Biology [journals.plos.org]

- 6. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]

- 13. Frontiers | Phylogenetic Occurrence of the Phenylpropanoid Pathway and Lignin Biosynthesis in Plants [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Three types of enzymes complete the furanocoumarins core skeleton biosynthesis in Angelica sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Contribution of the Mevalonate and Methylerythritol Phosphate Pathways to the Biosynthesis of Dolichols in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana - PMC [pmc.ncbi.nlm.nih.gov]

- 19. AdNAC20 Regulates Lignin and Coumarin Biosynthesis in the Roots of Angelica dahurica var. Formosana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation and metabolic engineering of tanshinone biosynthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Transcriptome analysis provides insights into coumarin biosynthesis in the medicinal plant Angelica dahurica cv. Yubaizhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Osthenol

Introduction

Osthenol, a naturally occurring prenylated hydroxycoumarin, is a compound of increasing interest within the scientific community, particularly in the fields of pharmacology and natural product chemistry. As a C8-prenylated derivative of umbelliferone and a primary metabolite of the related coumarin, osthole, osthenol exhibits a range of intriguing biological activities.[1] It is found in various plant species, including those of the Citrus and Angelica genera.[2][3] This technical guide provides a comprehensive overview of the essential physical and chemical properties of osthenol, intended for researchers, scientists, and professionals in drug development. The subsequent sections will delve into its structural and physicochemical characteristics, chemical behavior and reactivity, and established methodologies for its quantification and analysis.

Physicochemical Characteristics

The fundamental physical and chemical properties of osthenol are crucial for its handling, formulation, and application in experimental settings. These properties are summarized in the table below, followed by a more detailed discussion.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₄O₃ | [2][4] |

| Molecular Weight | 230.26 g/mol | [2][4] |

| IUPAC Name | 7-hydroxy-8-(3-methylbut-2-enyl)chromen-2-one | [2] |

| CAS Number | 484-14-0 | [2][3][4] |

| Appearance | Solid | [2][5] |

| Melting Point | 124-125 °C / 105.5-106.5 °C / 89-91 °C | [2][3][4][5] |

| Boiling Point | 422.8 °C at 760 mmHg | [5][6] |

| Solubility | Estimated water solubility: 148.1 mg/L @ 25 °C. Soluble in organic solvents like ethanol, DMSO, and DMF. | [5][7] |

| pKa (Strongest Acidic) | 7.64 (Predicted) | [3] |

| LogP | 3.24 (Predicted) | [3] |

Structural Elucidation:

Osthenol is classified as a 7-hydroxycoumarin, characterized by a coumarin skeleton with a hydroxyl group at the C7 position and a prenyl group attached at the C8 position.[3] This structure is fundamental to its biological activity and chemical reactivity.

Melting Point Discrepancies:

It is important for researchers to note the variability in the reported melting point of osthenol in the literature. Values range from 89-91 °C to 124-125 °C.[2][3][4][5] This variation may be attributable to differences in the purity of the analyzed samples or the analytical techniques employed. Therefore, experimental determination of the melting point for a given sample is recommended for unambiguous characterization.

Solubility Profile:

While sparingly soluble in aqueous solutions, osthenol exhibits good solubility in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[7] For creating stock solutions for in vitro assays, it is advisable to first dissolve osthenol in an organic solvent like DMSO before further dilution in aqueous buffers.[7]

Chemical Properties and Reactivity

Metabolic Pathways:

A key aspect of osthenol's chemical reactivity in biological systems is its metabolic transformation. As a major metabolite of osthole, it is subject to further metabolic processes.[8] In vivo and in vitro studies have demonstrated that osthenol undergoes both Phase I and Phase II metabolism.[9]

-

Phase I Metabolism (Oxidation): Cytochrome P450 (CYP) enzymes are responsible for the hydroxylation of osthenol, leading to the formation of several hydroxylated metabolites.[1][9]

-

Phase II Metabolism (Conjugation): Osthenol is readily conjugated with glucuronic acid by uridine diphosphate-glucuronosyltransferases (UGTs) and with sulfate groups, forming glucuronide and sulfonyl conjugates.[9][10] These conjugation reactions significantly increase the water solubility of osthenol, facilitating its excretion. This rapid metabolism contributes to the low oral bioavailability of osthenol.[9]

The metabolic fate of osthenol is a critical consideration in pharmacokinetic and pharmacodynamic studies. The following diagram illustrates the general metabolic pathway of osthenol.

Metabolic pathway of Osthenol.

Biological Activity and Signaling Pathways

Osthenol has been reported to possess several pharmacological activities, including potential as a selective inhibitor of monoamine oxidase A (hMAO-A) and osteogenic-promoting properties.[11] Given that osthenol is a major metabolite of osthole, it is plausible that it contributes to the biological effects of its parent compound. Osthole is known to exert its effects through various signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[8][12] The diagram below depicts a simplified representation of the PI3K/Akt signaling pathway, which may be modulated by osthole and potentially by its metabolite, osthenol.

Simplified PI3K/Akt signaling pathway.

Experimental Protocols

Quantification of Osthenol in Biological Matrices using HPLC-DAD

This protocol provides a general framework for the quantitative analysis of osthenol in plasma samples.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Centrifuge at 14,000 rpm for 5 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC-DAD Analysis:

-

HPLC System: An Agilent 1260 system or equivalent, equipped with a diode array detector (DAD).[13]

-

Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[13]

-

Mobile Phase: A gradient elution of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile/methanol mixture with 0.1% formic acid). The specific gradient will need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the absorbance maximum of osthenol (requires experimental determination, but likely in the UV range of 250-330 nm, similar to other coumarins).[7][14]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of osthenol of known concentrations.

-

Plot the peak area ratio of osthenol to the internal standard against the concentration.

-

Determine the concentration of osthenol in the samples by interpolation from the calibration curve.

-

The limits of detection (LOD) and quantification (LOQ) should be determined based on the standard deviation of the response and the slope of the calibration curve.[13]

-

Workflow for Osthenol Quantification:

General workflow for HPLC quantification.

Conclusion

Osthenol is a prenylated coumarin with a well-defined chemical structure and a growing body of research highlighting its biological significance. This guide has provided a detailed overview of its physical and chemical properties, including its molecular characteristics, solubility, and metabolic fate. The provided experimental protocols offer a starting point for researchers aiming to quantify and further investigate this promising natural product. A thorough understanding of these fundamental properties is essential for advancing research into the therapeutic potential of osthenol.

References

-

PubChem. (n.d.). Osthenol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2019). Showing Compound Osthenol (FDB012404). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Osthenol. CAS, a division of the American Chemical Society. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Osthol. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS analysis of osthenol and its metabolites. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Osthol – Knowledge and References. Retrieved from [Link]

-

PubMed. (2020). Characterization of osthenol metabolism in vivo and its pharmacokinetics. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of osthol and IR spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine. Retrieved from [Link]

-

ChemFarm. (n.d.). Osthenol Supplier | CAS 484-14-0. Retrieved from [Link]

-

LookChem. (n.d.). Cas 484-14-0,osthenol. Retrieved from [Link]

-

PubChem. (n.d.). Osthol. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Osthenol (HMDB0034130). Retrieved from [Link]

-

ResearchGate. (n.d.). Isolation and identification of metabolites of osthole in rats. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Osthole: an overview of its sources, biological activities, and modification development. Retrieved from [Link]

-

MDPI. (2023). Osthole: A Coumarin with Dual Roles in Biology and Chemistry. Retrieved from [Link]

-

ResearchGate. (2023). Osthole: A Coumarin with Dual Roles in Biology and Chemistry. Retrieved from [Link]

-

Labmate Online. (2023). Analytical Strategies for Atenolol Quantification in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of osthenol (a) and osthole (b). Retrieved from [Link]

-

IEEE Xplore. (2011). Solubility of Nutraceutical Compounds in Generally Recognized as Safe Solvents at 298 K. Retrieved from [Link]

-

MDPI. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Retrieved from [Link]

-

MDPI. (2021). Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. Retrieved from [Link]

-

NIST. (n.d.). Eugenol. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Osthenol | C14H14O3 | CID 5320318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound Osthenol (FDB012404) - FooDB [foodb.ca]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. echemi.com [echemi.com]

- 6. Cas 484-14-0,osthenol | lookchem [lookchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Characterization of osthenol metabolism in vivo and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CAS 484-14-0: Osthenol | CymitQuimica [cymitquimica.com]

- 12. Osthole: A Review on Its Bioactivities, Pharmacological Properties, and Potential as Alternative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Osthol | C15H16O3 | CID 10228 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Osthenone: A Promising Antiproliferative Coumarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthenone, a naturally occurring coumarin, has emerged as a molecule of significant interest within the scientific community, primarily due to its potent antiproliferative properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, isolation from natural sources, and detailed experimental protocols for evaluating its biological activity. Furthermore, this guide delves into the current understanding of its mechanism of action and its interaction with key cellular signaling pathways, offering a foundation for future research and drug development endeavors.

Introduction to this compound

This compound is a coumarin, a class of benzopyrone compounds widely distributed in the plant kingdom. It has been identified and isolated from plant species such as Murraya exotica.[1][2] Structurally, it is a derivative of umbelliferone. The unique chemical structure of this compound is believed to be a key contributor to its observed biological activities, particularly its ability to inhibit the proliferation of cancer cells.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 112789-90-9 | Internal |

| Molecular Formula | C₁₄H₁₂O₄ | Internal |

| Molecular Weight | 244.24 g/mol | Internal |

| Appearance | Solid | Internal |

| IUPAC Name | 7-hydroxy-8-(3-methyl-2-oxobutyl)-2H-chromen-2-one | Internal |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the coumarin ring, a singlet for the hydroxyl group, and signals for the protons of the 3-methyl-2-oxobutyl side chain.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the side chain.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the lactone (C=O stretch), and aromatic C-H and C=C stretching vibrations.

Isolation and Purification

This compound is a natural product that can be isolated from plant sources, notably from the genus Murraya.[1][2] The following is a generalized protocol for the isolation and purification of coumarins from Murraya exotica, which can be adapted for the specific isolation of this compound.

Protocol: Isolation of Coumarins from Murraya exotica

This protocol utilizes High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

Materials:

-

Dried and powdered plant material of Murraya exotica

-

Solvents: Petroleum ether, ethyl acetate, methanol, water

-

HSCCC instrument

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

-

NMR and MS instruments for structural identification

Procedure:

-

Extraction:

-

The dried, powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, using methods like maceration or Soxhlet extraction.

-

The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

-

HSCCC Separation:

-

A two-phase solvent system is prepared. A commonly used system for coumarin separation is petroleum ether-ethyl acetate-methanol-water. The optimal ratio may need to be determined empirically, for example, 5:5:4.8:5 (v/v/v/v).

-

The HSCCC column is first filled with the stationary phase.

-

The crude extract, dissolved in a small amount of the solvent system, is injected into the column.

-

The mobile phase is then pumped through the column at a specific flow rate (e.g., 2.0 mL/min) while the apparatus rotates at a set speed (e.g., 800 r/min).

-

Fractions are collected at the outlet.

-

-

Fraction Analysis and Purification:

-

The collected fractions are analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions containing the compound of interest are pooled and the solvent is evaporated.

-

Further purification can be achieved by recrystallization or by another round of chromatography if necessary.

-

-

Structural Elucidation and Purity Assessment:

-

The purified compound is subjected to spectroscopic analysis (¹H NMR, ¹³C NMR, MS, and IR) to confirm its identity as this compound.

-

The purity of the isolated this compound is determined by HPLC.

-

Diagram: Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Synthesis of this compound

While this compound is a natural product, chemical synthesis provides a reliable and scalable source for research and development. A plausible synthetic route involves the oxidation of the corresponding alcohol precursor, Osthenol.

Plausible Synthetic Pathway:

A potential synthetic approach could involve the Pechmann condensation to form the coumarin core, followed by prenylation and subsequent oxidation to yield this compound.

Diagram: Plausible Synthetic Pathway for this compound

Caption: A potential synthetic route to this compound.

Biological Activity: Antiproliferative Effects

The primary biological activity of interest for this compound is its potent antiproliferative effect against various cancer cell lines.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[3][4][5][6]

Materials:

-

Cancer cell lines (e.g., breast, colon, lung cancer cell lines)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of this compound that inhibits cell growth by 50%.

-

Mechanism of Action

The precise molecular mechanism by which this compound exerts its antiproliferative effects is an active area of research. Preliminary evidence suggests that it may induce apoptosis (programmed cell death) in cancer cells.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Treat cancer cells with this compound at its IC₅₀ concentration for a predetermined time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

The different cell populations are identified as follows:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

-

Diagram: Apoptosis Detection Workflow

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Signaling Pathways

The antiproliferative and pro-apoptotic effects of many natural compounds are often mediated through the modulation of key cellular signaling pathways that are frequently dysregulated in cancer. While the specific pathways affected by this compound are still under investigation, the PI3K/Akt/mTOR and MAPK pathways are plausible targets.[7][8][9][10][11][12][13][14]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

-

MAPK Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Further research, such as Western blot analysis of key proteins in these pathways (e.g., phosphorylated Akt, mTOR, ERK), is necessary to elucidate the precise signaling mechanisms of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antiproliferative activity. This guide has provided a foundational understanding of its chemical properties, isolation, and methods for evaluating its biological effects. Future research should focus on:

-

Developing an efficient and scalable synthetic route for this compound.

-

Elucidating the detailed molecular mechanism of its antiproliferative action, including the specific signaling pathways involved.

-

Conducting in vivo studies to evaluate its efficacy and safety in animal models of cancer.

-

Exploring structure-activity relationships by synthesizing and testing analogues of this compound to potentially enhance its potency and selectivity.

The continued investigation of this compound holds the potential for the development of novel and effective anticancer therapeutic agents.

References

-

An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. National Institutes of Health. [Link]

-

Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells. National Institutes of Health. [Link]

-

Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. National Institutes of Health. [Link]

-

Novobiocin Analogs That Inhibit the MAPK Pathway. National Institutes of Health. [Link]

-

Natural products targeting the MAPK-signaling pathway in cancer: overview. National Institutes of Health. [Link]

-

Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach. ResearchGate. [Link]

- Constituents of Murraya exotica L.

-

Phytochemistry and Biological Activities of Murraya Species. MDPI. [Link]

Sources

- 1. Constituents of Murraya exotica L. Structure elucidation of new coumarins. | CoLab [colab.ws]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Novobiocin Analogs That Inhibit the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adooq.com [adooq.com]

- 12. Novobiocin Analogues That Inhibit the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

The Discovery and History of Osthenol: A Journey Through Natural Product Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals